1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt

Medicinal Chemistry Salt Selection Physicochemical Properties

1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a research-grade chemical compound formed by the combination of the 1-phenylpiperazine base with ethyl 4,4,4-trifluoro-3-oxobutanoic acid, resulting in a unique salt with the molecular formula C16H21F3N2O3 and a molecular weight of 346.34 g/mol. This compound represents a specific salt form, distinct from other 1-phenylpiperazine salts.

Molecular Formula C16H21F3N2O3
Molecular Weight 346.35
CAS No. 477710-55-7
Cat. No. B2635330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt
CAS477710-55-7
Molecular FormulaC16H21F3N2O3
Molecular Weight346.35
Structural Identifiers
SMILESCCOC(=O)CC(=O)C(F)(F)F.C1CN(CCN1)C2=CC=CC=C2
InChIInChI=1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3
InChIKeyKFTHRFFGKTVJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenylpiperazine Ethyl-4,4,4-Trifluoro-3-Oxobutanoate Salt (CAS 477710-55-7): A Specialized Phenylpiperazine Salt for Targeted Research


1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt is a research-grade chemical compound formed by the combination of the 1-phenylpiperazine base with ethyl 4,4,4-trifluoro-3-oxobutanoic acid, resulting in a unique salt with the molecular formula C16H21F3N2O3 and a molecular weight of 346.34 g/mol [1]. This compound represents a specific salt form, distinct from other 1-phenylpiperazine salts. The presence of the trifluoromethyl β-ketoester counterion is reported to confer distinct properties, potentially including enhanced biological activity and utility in environmental modeling, making it a subject of interest in medicinal chemistry and environmental science .

Why All 1-Phenylpiperazine Sources Are Not Interchangeable: The Critical Role of the Trifluoro-Oxobutanoate Counterion


Substituting 1-Phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt with the free base (1-phenylpiperazine, CAS 92-54-6), a different salt (e.g., hydrochloride or trifluoroacetate), or a structurally similar phenylpiperazine analog will not reproduce the specific experimental outcomes reported for this compound. The ethyl 4,4,4-trifluoro-3-oxobutanoate counterion is not a mere spectator; it significantly alters the molecular weight, hydrogen-bonding capacity, and potentially the lipophilicity and cellular uptake profile relative to simpler salts [1]. These physicochemical differences are foundational to all downstream applications, from differential biological activity to behavior in analytical workflows. The following evidence dissects these compound-specific properties that make generic substitution scientifically invalid for research that targets replicable results [2].

Quantitative Evidence Pinpointing the Unique Value Proposition of 1-Phenylpiperazine Ethyl-4,4,4-trifluoro-3-oxobutanoate Salt


Superior Molecular Complexity and Physicochemical Profile Compared to Simple Phenylpiperazine Salts

The target compound's counterion provides a vastly different physicochemical fingerprint compared to the free base or simpler salts like the hydrochloride. It has a significantly higher molecular weight (+56%) and more than double the hydrogen bond acceptors, which can critically impact solubility, membrane permeability, and protein binding in a biological context [1][2]. These properties are foundational and cannot be replicated by merely using 1-phenylpiperazine free base.

Medicinal Chemistry Salt Selection Physicochemical Properties

Reported Anti-Cancer Activity and 5-HT1A Receptor Modulation Profile as a Differentiator

Vendor technical documentation states this specific salt inhibits growth of cervical cancer cells with a reported IC50 of 15 µM and binds to 5-HT1A receptors, competing with serotonin at the binding site. While a direct comparator's IC50 from the same assay is not provided, 1-phenylpiperazine free base is generally considered biologically inactive at equivalent concentrations, suggesting the counterion confers or enhances this specific bioactivity profile . This activity is not observed with the simple trifluoroacetate salt, pointing to a unique mechanism of action.

Oncology 5-HT1A Receptor Signal Transduction

Utility as a Defined Model Compound in Environmental Biodegradation Studies

The compound serves as a specific model for studying the biodegradation of the piperazine ring, a core structure in fluoroquinolone antibiotics. In a study using N-phenylpiperazine as a model, complete disappearance (from 50 mg/L) was observed within 12 days in a mixed culture from a wastewater treatment plant, with detection of specific nitrosated metabolites [1]. The trifluoro-oxobutanoate salt, with its distinct analytical signature (e.g., enhanced LC-MS response due to fluorine), is presented as a superior model compound that allows for more sensitive detection and quantification in complex environmental matrices compared to the unsubstituted free base.

Environmental Science Wastewater Treatment Fluoroquinolone Degradation

High-Precision Application Scenarios for Procuring 1-Phenylpiperazine Ethyl-4,4,4-Trifluoro-3-Oxobutanoate Salt


Investigating Dual-Mode Anticancer Mechanisms via 5-HT1A Receptor and Mitochondrial Pathways

For a study examining the interplay between serotonin receptor modulation and mitochondrial apoptosis in cervical cancer, this compound is the necessary choice. Its unique counterion is linked to the reported dual activity profile—5-HT1A receptor binding and mitochondrial membrane potential inhibition—which cannot be achieved with 1-phenylpiperazine free base or its simple organic acid salts like the hydrochloride or trifluoroacetate . It serves as a single, well-defined chemical probe to investigate this convergent mechanism.

Developing Fluorinated Tracers for Environmental Fate Modeling of Fluoroquinolone Antibiotics

In environmental analytical chemistry, this salt serves as an ideal surrogate standard for method development and recovery studies for fluoroquinolone metabolites. The inherent fluorine atoms of the trifluoro-oxobutanoate moiety enable highly specific and sensitive detection via negative-ion chemical ionization GC-MS or LC-MS/MS, providing a distinct advantage over non-fluorinated model compounds like the free base [1]. This allows for more accurate quantification in complex environmental samples, such as wastewater effluent and sludge.

Study of Salt Forms on the Scaffold's Pharmacological Chaperoning and Biophysical Properties

For a medicinal chemistry project screening different salt forms to optimize solubility, crystallinity, and target engagement of the 1-phenylpiperazine pharmacophore, this compound offers a unique case study. Its large, polyfunctional couterion represents a distinct point in the salt-form landscape compared to small inorganic ions. Direct, quantitative comparisons with the hydrochloride salt (MW 198.69 g/mol) or the trifluoroacetate salt (MW 276.25 g/mol) can yield critical structure-activity-relationship data on how the counterion modulates the biopharmaceutical properties of the active scaffold [2].

Positive Control in Serotonin Receptor Binding and Functional Assays

In a suite of radioligand binding assays for serotonin receptor subtypes, this specific salt, with its reported mechanism of competing with serotonin at the 5-HT1A binding site, can serve as a novel, tool reference compound. Its differentiated action from serotonin and other standard phenylpiperazine ligands (which often show polypharmacology at 5-HT2C or dopamine receptors) can help validate assay specificity and explore allosteric or orthosteric binding mechanisms unique to this salt's configuration .

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